4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol
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Overview
Description
4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol is an organic compound with the molecular formula C14H23FO2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl group, a fluorine atom, and a phenol group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atom or the silyl protecting group.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of deprotected phenols or removal of the fluorine atom.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: As a precursor for the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}phenol
- 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-chlorophenol
- 4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-bromophenol
Uniqueness
4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FO2Si/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(16)10-13(11)15/h6-7,10,16H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWZQAUTHFFBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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